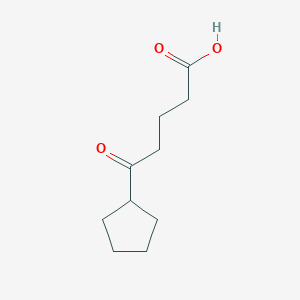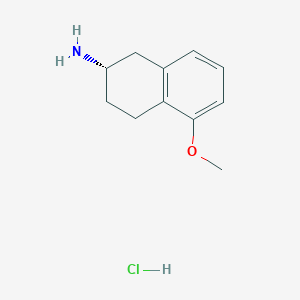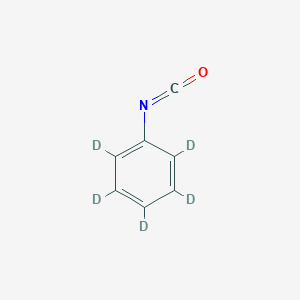
苯基-d5异氰酸酯
概述
描述
Phenyl-d5 isocyanate is a compound with a phenyl ring attached to the isocyanate functional group . It reacts with ethyl alcohol to yield ethyl α,γ-diphenylallophanate and trace of phenyl isocyanate dimer . It can undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .
科学研究应用
表面化学研究
苯基-d5异氰酸酯因其在Ge(100)-2 × 1表面等表面上的反应性而受到研究。Wong、Tanskanen和Bent(2013年)的一项研究发现,苯基异氰酸酯(PIC)在该表面吸附后,最初在异氰酸酯的C═N键上发生[2 + 2]环加成反应。久而久之,它会转化为苯基亚氮烯(C6H5N),并与表面共价键合。这种行为通过苯基-d5异氰酸酯的实验得到了进一步验证(Wong、Tanskanen和Bent,2013年)。
蛋白质组学和定量分析
苯基-d5异氰酸酯在蛋白质组学中发挥作用,尤其是在修饰蛋白质的定量分析中。Mason和Liebler(2003年)描述了将d0-和d5-苯基异氰酸酯用作蛋白水解产物中肽的N末端反应性标签。他们的研究表明,这种方法能够在很宽的动态范围内进行定量分析,使其对于检查蛋白质修饰非常有价值(Mason和Liebler,2003年)。
与生物分子的反应性
Johansson Mali'n、Lindberg和Åstot(2014年)的一项研究探索了谷胱甘肽与苯基异氰酸酯的体外反应。他们鉴定了三种加合物,并提出苯基异氰酸酯可以与游离半胱氨酸和α-氨基反应,从而深入了解其在生物系统中的潜在反应性(Johansson Mali'n、Lindberg和Åstot,2014年)。
聚合物和材料科学
苯基-d5异氰酸酯也在聚合物科学中得到应用。Dabi和Zilkha(1980年)研究了极性非质子溶剂对有机金属催化剂对苯基异氰酸酯三聚的影响。他们的研究重点是DMSO和DMF等溶剂如何极大地提高反应速率,促进了我们对聚合过程的理解(Dabi和Zilkha,1980年)。
合成有机化学
在合成有机化学中,苯基-d5异氰酸酯用于各种合成过程。例如,Hernandez和Hoberg(198
- 证明苯基异氰酸酯在镍(0)体系中与1,5-己二烯反应,形成氮镍五环配合物。该反应通过分子内环化反应生成碳环酰胺,展示了其在复杂有机合成中的用途(Hernandez和Hoberg,1987年)。
分析化学
苯基-d5异氰酸酯在分析化学中也很重要。Curran和Collier(1985年)开发了一种流动注射系统,用于测定异氰酸酯部分,并使用红外检测。该方法针对苯基异氰酸酯,为分析有机官能团提供了有价值的工具(Curran和Collier,1985年)。
先进材料应用
在先进材料领域,张(2006年)探索了在锂离子电池中使用芳香族异氰酸酯(如苯基异氰酸酯)。他们的研究发现异氰酸酯可以降低电池中的初始不可逆容量,表明在提高电池性能方面具有潜在应用(张,2006年)。
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584063 | |
| Record name | 1-Isocyanato(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-d5 isocyanate | |
CAS RN |
83286-56-0 | |
| Record name | 1-Isocyanato(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83286-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





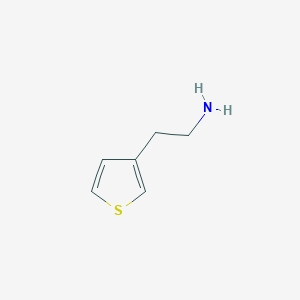
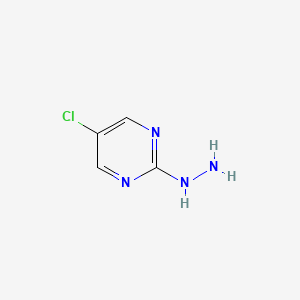
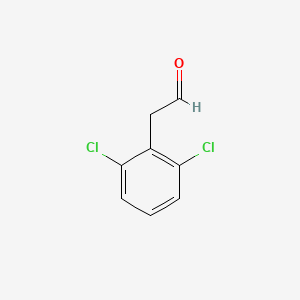
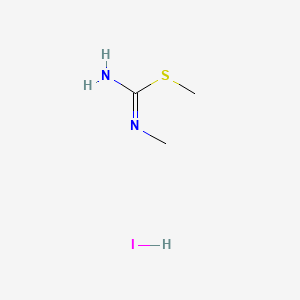

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)


